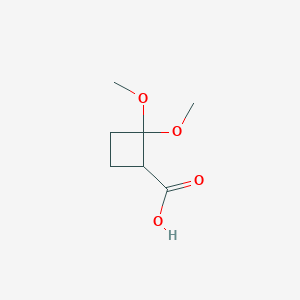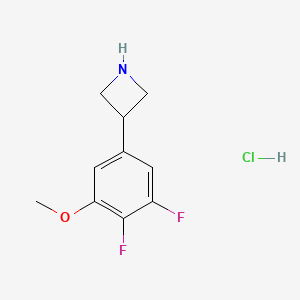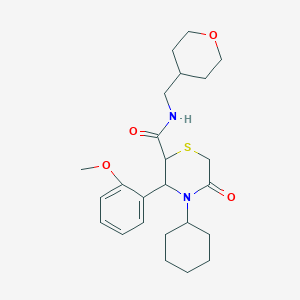
1-(indolin-1-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound "1-(indolin-1-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone" appears to be a complex molecule that may be synthesized through a multi-step process involving heterocyclic chemistry and nucleophilic substitution reactions. The synthesis of related compounds has been described in the literature. For instance, the synthesis of N-substituted indole-2-thiols, which could be structurally related to the target compound, involves the ring opening of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole to produce a thioketene intermediate. This intermediate then reacts with an N-nucleophile to form the desired indole derivative . Similarly, the synthesis of 2-amino-4H-thiazolo[5,4-b]indole, another heterocyclic compound, is achieved through reactions starting from oxindole or 2-bromo-1-(2-nitro-phenyl)ethanone . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate substituents at the relevant steps.
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex, featuring multiple heterocyclic rings and substituents. The presence of an indole moiety suggests a bicyclic structure with nitrogen incorporation, which is a common feature in biologically active molecules. The imidazole ring, indicated by the "1H-imidazol-2-yl" part of the name, is another nitrogen-containing heterocycle that can participate in hydrogen bonding and metal coordination . The "thio" prefix suggests the inclusion of a sulfur atom, likely as part of a thioether linkage, which could influence the compound's electronic properties and reactivity. The nitro and tolyl groups are indicative of electron-withdrawing and electron-donating substituents, respectively, which can affect the overall electronic distribution within the molecule.
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups and heterocyclic components. The nitro group is known for its electron-withdrawing properties, which can activate the phenyl ring towards nucleophilic aromatic substitution reactions . The thioether linkage could be involved in nucleophilic substitution reactions, potentially leading to the formation of sulfones or sulfoxides upon oxidation. The indole and imidazole rings might participate in electrophilic substitution reactions, given the electron-rich nature of these heterocycles. Additionally, the presence of these heterocycles could enable the compound to act as a ligand, coordinating to metal ions through the nitrogen atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple aromatic rings and heteroatoms suggests that the compound would exhibit significant aromatic character, likely resulting in a relatively high melting point and stability. The nitro group could confer sensitivity to reductive conditions, potentially leading to the formation of aniline derivatives. The solubility of the compound would depend on the nature of the substituents and the overall polarity; heterocycles like indole and imidazole often increase solubility in polar solvents due to their ability to engage in hydrogen bonding. The compound's UV-Visible and IR spectra would be characterized by absorptions corresponding to the conjugated system and functional groups, such as the nitro and thioether moieties.
Applications De Recherche Scientifique
Antioxidant and Antimicrobial Activities
A study synthesized novel chalcone derivatives involving 1H-indole, showing significant antioxidant and antimicrobial activities. These derivatives were prepared using Claisen–Schmidt condensation and displayed remarkable activity against various pathogens at low concentrations (Gopi, Sastry & Dhanaraju, 2016).
Antibacterial and Antifungal Effects
Research on new 1H-Indole derivatives revealed their efficacy in antibacterial and antifungal applications. These compounds were evaluated against several bacterial and fungal strains, exhibiting significant antimicrobial activity (Unknown Author, 2020).
Anticholinesterase Activities
A study focused on synthesizing tetrazole derivatives, including those with phenyl ethanone structures, to investigate their anticholinesterase activities. Some derivatives showed notable inhibitory effects on acetylcholinesterase, indicating potential applications in treating diseases like Alzheimer's (Mohsen et al., 2014).
Anti-Candidal and Cytotoxic Properties
Compounds structurally related to 1H-tetrazole-5-yl thio ethanone showed potent anticandidal agents with weak cytotoxicities. These findings are significant for developing treatments against Candida infections (Kaplancıklı et al., 2014).
Inhibitors Against Drug-Resistant Bacteria
A study synthesized hybrids of indolin-2-one and nitroimidazole, demonstrating remarkable antibacterial activities against drug-resistant strains like MRSA. These findings highlight their potential as new antibacterial agents (Zhou et al., 2018).
Anti-inflammatory Applications
Research on chalcone derivatives containing 1H-indol revealed their significant anti-inflammatory activity. These compounds were tested in vivo on Wistar albino rats, providing insights for developing new anti-inflammatory drugs (Rehman, Saini & Kumar, 2022).
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-18-9-11-21(12-10-18)29-24(20-6-4-7-22(15-20)30(32)33)16-27-26(29)34-17-25(31)28-14-13-19-5-2-3-8-23(19)28/h2-12,15-16H,13-14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCFWPPUZZNRDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(chloroacetyl)amino]-N-cyclopropylbenzamide](/img/structure/B3003428.png)


![8,10-dimethyl-N-(4-methylphenyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3003433.png)
![Methyl 2-phenyl-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)acetate](/img/structure/B3003435.png)
![Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B3003436.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B3003437.png)

![[(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride](/img/structure/B3003441.png)


![6,7-dimethyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3003445.png)

![(Z)-5-bromo-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3003448.png)